

# Ceralasertib In Vitro Cell Line Screening: An Application Note and Protocol

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## Compound of Interest

Compound Name: Ceralasertib

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## Abstract

This document provides a comprehensive guide for conducting in vitro cell line screening of **Ceralasertib** (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. **Ceralasertib**'s mechanism of action centers on the disruption of the DNA damage response (DDR), a critical pathway for cancer cell survival. By inhibiting ATR, **Ceralasertib** induces synthetic lethality in tumors with specific genetic backgrounds, such as those with ATM loss or high replicative stress. This application note details the underlying biological principles, provides a step-by-step protocol for assessing the cytotoxic effects of **Ceralasertib** across a panel of cancer cell lines, and outlines methods for data analysis and presentation.

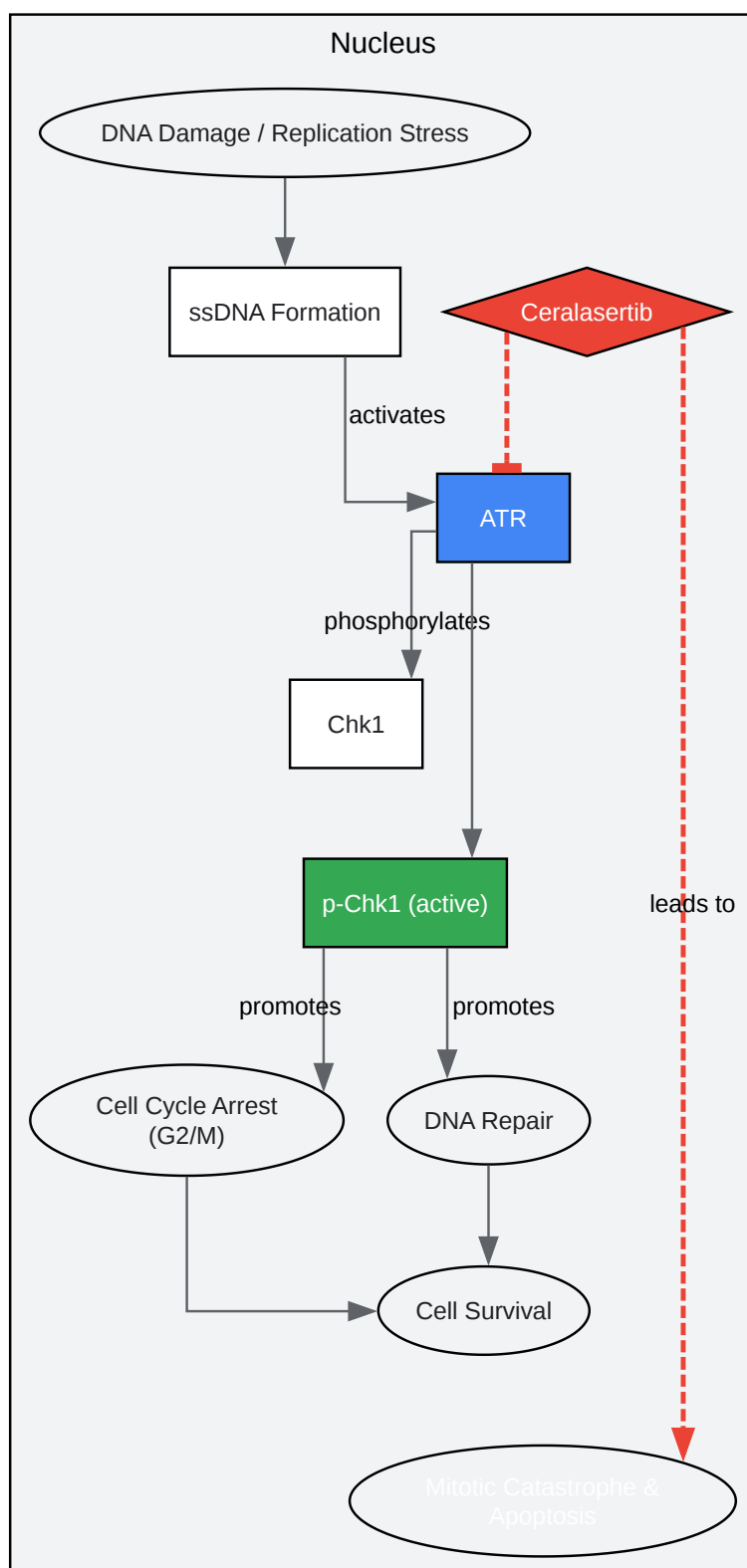
## Introduction to Ceralasertib and the ATR Signaling Pathway

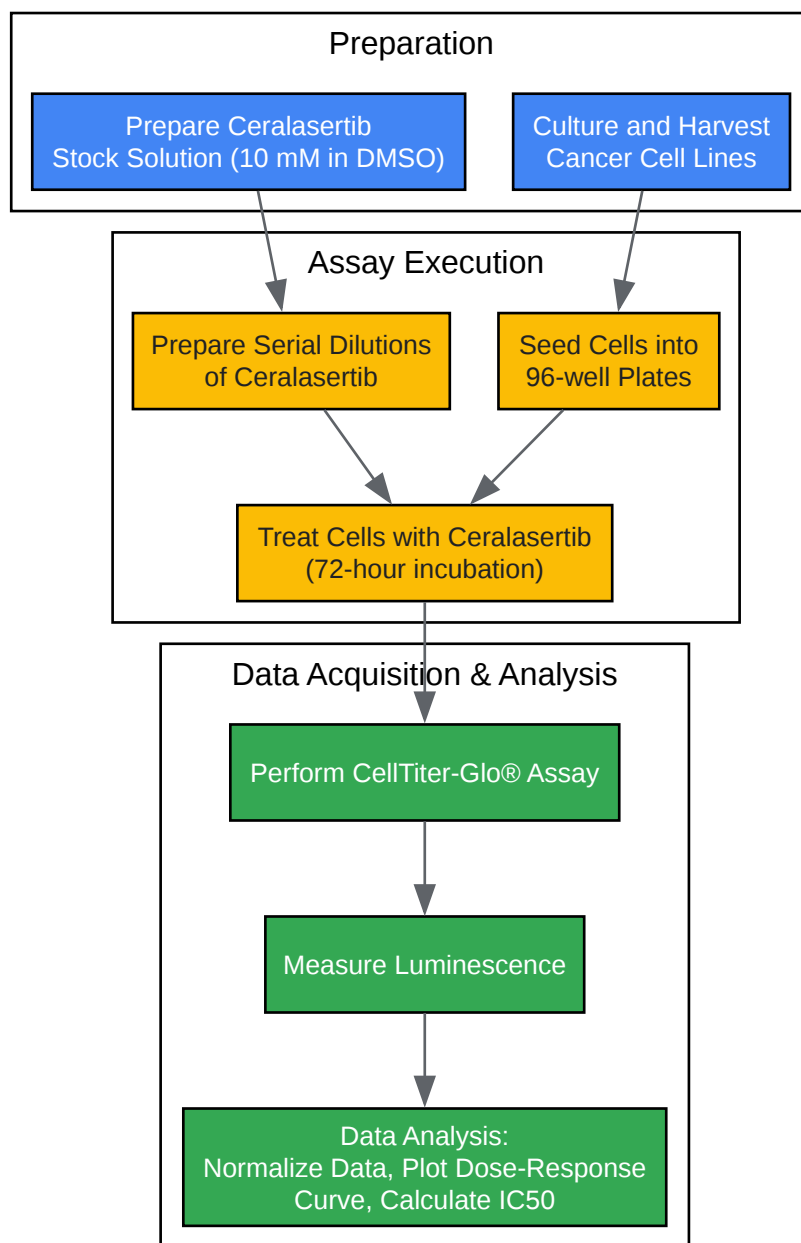
**Ceralasertib** is an orally bioavailable small molecule inhibitor that targets the ATR kinase, a key regulator of the cellular response to DNA damage and replication stress.[1] In many cancer cells, oncogene activation leads to increased replication stress, making them highly dependent on the ATR signaling pathway for survival.[2] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the repair of DNA double-strand breaks.[3] Once

activated, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4]

By inhibiting ATR, **Ceralasertib** prevents the phosphorylation of Chk1, leading to the abrogation of the G2/M cell cycle checkpoint.[1] This forces cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and subsequent apoptosis.[5] This mechanism of action makes **Ceralasertib** a promising therapeutic agent, both as a monotherapy in cancers with inherent DNA repair deficiencies and in combination with DNA-damaging agents like chemotherapy and radiation.[1][3]

Below is a diagram illustrating the central role of ATR in the DNA damage response and the inhibitory effect of **Ceralasertib**.





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